![molecular formula C16H24N4O B4751469 N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4751469.png)
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Overview
Description
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as CPP, is a compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. CPP has been used extensively in scientific research to investigate the role of the NMDA receptor in various neurological disorders and to develop potential treatments for these conditions.
Mechanism of Action
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions into the cell. This blockade of the NMDA receptor results in a reduction in synaptic plasticity and a decrease in the strength of synaptic connections. This mechanism of action has been implicated in the development of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to reduce the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. This reduction in NMDA receptor activity has been linked to a decrease in the strength of synaptic connections and a reduction in the number of dendritic spines, which are structures involved in synaptic transmission. N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to reduce the release of glutamate, which is a neurotransmitter that plays a key role in synaptic plasticity and learning and memory processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is that it is a highly selective antagonist of the NMDA receptor, which allows for precise control over the experimental conditions. Another advantage is that N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied and is well-characterized, which makes it a reliable tool for investigating the role of the NMDA receptor in various neurological disorders. However, one limitation of using N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is that it is not a clinically approved drug and has not been tested in humans, which limits its applicability to clinical research.
Future Directions
There are a number of future directions for research involving N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One area of research involves investigating the potential therapeutic applications of N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research involves investigating the mechanisms of action of other drugs that target the NMDA receptor, such as ketamine and memantine, and how these drugs interact with N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. Additionally, future research could investigate the potential side effects of N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide and how these side effects could be mitigated in a clinical setting.
Scientific Research Applications
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been used extensively in scientific research to investigate the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to study the mechanisms of action of other drugs that target the NMDA receptor, such as ketamine and memantine. N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to be a useful tool for studying the effects of NMDA receptor blockade on synaptic plasticity, learning, and memory processes.
properties
IUPAC Name |
N-cyclopentyl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(18-15-3-1-2-4-15)20-11-9-19(10-12-20)13-14-5-7-17-8-6-14/h5-8,15H,1-4,9-13H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKMEFGHIVHCHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.